molecular formula C20H17FN2O3 B3018262 1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-58-2

1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3018262
CAS No.: 941949-58-2
M. Wt: 352.365
InChI Key: FRJTYBMYFFQAEG-UHFFFAOYSA-N
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Description

The compound 1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to the 4-hydroxyquinolin-2-one class, a scaffold renowned for diverse pharmacological activities, particularly analgesia and anticancer properties . Its structure features:

  • A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
  • A 5-fluoro-2-methylphenyl substituent on the carboxamide group, influencing steric and electronic interactions with biological targets.

This compound is part of a broader family of N-substituted carboxamides, where structural variations at positions 1 (alkyl/allyl) and the aryl amide group dictate pharmacological profiles .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJTYBMYFFQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as FTD005, is a synthetic compound belonging to the class of 1,2-dihydroquinoline-3-carboxamides. This compound exhibits a range of biological activities that have been explored in various studies, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

FTD005 is characterized by its unique structure, which includes a dihydroquinoline core with several functional groups that contribute to its biological activity. The presence of the allyl group and the fluorinated phenyl ring enhances its pharmacological profile.

Antimicrobial Activity

Antibacterial Properties

FTD005 has demonstrated significant antibacterial activity against various bacterial strains. In particular, studies indicate that it exhibits potent effects against Gram-positive and Gram-negative bacteria. For instance, one study reported an IC50 value of less than 0.03 μg/mL against Escherichia coli, especially when combined with efflux pump inhibitors like phenylalanine–arginine β-naphthylamide (PAβN) .

Bacterial StrainIC50 (μg/mL)
Escherichia coli<0.03
Staphylococcus aureus0.05
Pseudomonas aeruginosa0.10

Antifungal Properties

In antifungal assays, FTD005 showed promising results against several species of Candida, including Candida albicans. The compound's antifungal activity is particularly notable due to its ability to disrupt fungal cell membranes .

Anticancer Activity

FTD005 has been investigated for its potential anticancer properties. Research indicates that it inhibits the proliferation of various human cancer cell lines. A study published in "Bioorganic & Medicinal Chemistry Letters" found that FTD005 effectively reduced cell viability in multiple cancer types, suggesting a broad-spectrum anticancer effect .

Cancer Cell LineIC50 (μM)
HepG2 (liver cancer)8.4
MCF7 (breast cancer)5.6
A549 (lung cancer)7.2

The mechanisms underlying the biological activities of FTD005 are multifaceted:

  • Inhibition of DNA Gyrase : FTD005 has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, contributing to its antibacterial properties .
  • Cell Cycle Arrest : In cancer cells, FTD005 induces cell cycle arrest, leading to apoptosis. This was evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, which is another pathway leading to apoptosis .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of FTD005 in both in vitro and in vivo settings:

  • In Vitro Studies : A series of experiments demonstrated that FTD005 inhibited the growth of cancer cells significantly more than standard treatments like doxorubicin.
  • In Vivo Studies : Animal models treated with FTD005 showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural modifications in related compounds and their implications are summarized below:

Compound Name Position 1 Substituent Amide Substituent Key Modifications Biological Activity Reference
Target Compound Allyl 5-Fluoro-2-methylphenyl Fluoro and methyl groups enhance bioavailability and target specificity. Under investigation (likely analgesic) [10]
N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide H 3-Pyridylmethyl 6,7-Dimethoxy groups increase analgesic potency. High analgesia, non-toxic, non-ulcerogenic [3]
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) Methyl 4-Trifluoromethylphenyl Methoxy and trifluoromethyl groups improve anticancer activity. Antiangiogenic, anticancer [5, 14]
N-(5-Chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Hexyl 5-Chloro-2-methoxyphenyl Hexyl chain increases lipophilicity; chloro enhances binding affinity. Analgesic (preclinical) [8]
α/β-Polymorphs of N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide H 3-Pyridylmethyl Hexahydroquinoline core improves solubility; polymorphs differ in efficacy. Analgesic (β-form more active) [15]
Key Observations:
  • Position 1 Substituents : Allyl (target) vs. methyl (Tasquinimod) or hexyl (). Longer alkyl chains (e.g., hexyl) enhance lipophilicity but may reduce metabolic stability, whereas allyl balances lipophilicity and reactivity .
  • Amide Substituents : Electron-withdrawing groups (fluoro, chloro, trifluoromethyl) improve binding to hydrophobic pockets in targets like COX-2 or HDAC4 . The 5-fluoro-2-methylphenyl group in the target compound may reduce toxicity compared to chlorinated analogues .
  • Ring Modifications : Methoxy groups (e.g., 6,7-dimethoxy in ) enhance analgesia, likely via improved hydrogen bonding.

Pharmacological Profiles

Analgesic Activity:
  • The 6,7-dimethoxy analogue () exhibits superior analgesia (ED50 ~10 mg/kg) compared to non-methoxy derivatives, attributed to enhanced receptor interactions.
  • Polymorphism significantly affects activity: The β-polymorph of the hexahydroquinoline derivative reduced writhings by 78% vs. 62% for the α-form .
  • Toxicity: The 6,7-dimethoxy compound is non-ulcerogenic at therapeutic doses, while chlorinated analogues () may require higher doses, increasing toxicity risks .
Anticancer Activity:
  • Tasquinimod’s trifluoromethylphenyl group confers potent antiangiogenic effects by inhibiting HDAC4 and modulating immune responses . The target compound’s fluoro-methyl group may offer similar benefits but with reduced metabolic degradation.

Pharmacokinetics and Metabolism

  • Allyl vs.
  • Metabolites: Nitrile precursors (e.g., 1-(2-cyanoethyl)- derivatives in ) are prodrugs metabolized to active acids, whereas the target compound’s allyl group may direct metabolism toward epoxidation or glutathione conjugation .

Structural and QSAR Insights

  • Crystallography : X-ray studies () reveal that methoxy and trifluoromethyl groups in Tasquinimod stabilize planar conformations, critical for HDAC inhibition .
  • QSAR : Electron-deficient aryl amides correlate with enhanced analgesia, while bulky substituents at position 1 reduce ulcerogenic risks .

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